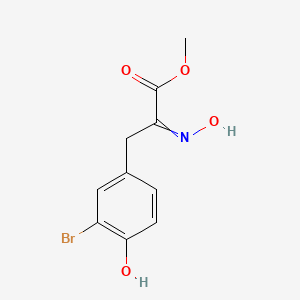

methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate

Description

Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate is a brominated aromatic compound featuring a hydroxyimino (N-hydroxyimino) group, an ester moiety, and a substituted phenol ring. Its molecular formula is C₁₀H₁₀BrNO₄ (molecular weight: 296.10 g/mol) . The compound is synthesized via bromination of its precursor, (E)-methyl 3-(4-hydroxyphenyl)-2-(hydroxyimino)propanoate, using N-bromosuccinimide (NBS) in acetonitrile . This compound has garnered attention in medicinal chemistry due to its structural similarity to natural products like psammaplin A, which exhibit histone deacetylase (HDAC) inhibitory activity . Its bromine substituent at the 3-position of the phenyl ring enhances electrophilicity and bioactivity, making it a candidate for anticancer drug development .

Properties

IUPAC Name |

methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-16-10(14)8(12-15)5-6-2-3-9(13)7(11)4-6/h2-4,13,15H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXHNFGHJPBXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then esterified with methyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The hydroxyimino group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under mild heating conditions.

Major Products Formed

Oxidation: Formation of 3-(3-bromo-4-hydroxyphenyl)-2-oxopropanoate.

Reduction: Formation of 3-(3-bromo-4-hydroxyphenyl)-2-aminopropanoate.

Substitution: Formation of 3-(3-substituted-4-hydroxyphenyl)-2-hydroxyiminopropanoate.

Scientific Research Applications

methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs differ in halogenation patterns, substituent positions, and functional groups. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The bromine atom increases logP (predicted: 2.1) compared to the non-brominated analog (logP: 1.5), enhancing membrane permeability .

- Metabolic Stability : The ester group is susceptible to hydrolysis by esterases, limiting oral bioavailability .

Biological Activity

Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate is a compound characterized by the molecular formula and a molecular weight of approximately 288.09 g/mol. Its structure features a bromo-substituted phenolic group and an oxime functional group, which are critical for its biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure

The chemical structure of methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate can be represented as follows:

This compound is notable for its potential interactions with various biological targets, including enzymes involved in cancer cell proliferation.

Anticancer Properties

Preliminary studies indicate that methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate exhibits significant anticancer properties . Its oxime derivatives have been shown to inhibit histone deacetylases (HDACs), which are essential for regulating gene expression and cell cycle progression. HDAC inhibitors are known for their potential to induce cell cycle arrest and apoptosis in cancer cells.

The mechanism of action involves the compound's ability to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The presence of both the bromo and hydroxy groups enhances its reactivity compared to other derivatives, allowing it to interact effectively with biological targets.

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor . The hydroxyimino group can interact with various enzymes, modulating their activity and leading to altered metabolic pathways that can benefit therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate | 71300222 | Contains both bromo and hydroxy groups |

| (E)-3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid | 146884-05-1 | Carboxylic acid instead of an ester group |

| Methyl 3-(3-bromo-4-methoxyphenyl)-2-(hydroxyimino)propanoate | N/A | Features a methoxy group instead of hydroxyl |

The unique combination of functional groups in methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate distinguishes it from other similar compounds, enhancing its biological activity profile.

Case Studies and Research Findings

- Histone Deacetylase Inhibition : A study demonstrated that oxime derivatives can effectively inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This suggests that methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate may have similar effects, warranting further investigation in cancer models.

- Cell Proliferation Assays : In vitro assays using various cancer cell lines have shown that this compound can significantly reduce cell viability. The mechanism appears to involve induction of apoptosis as evidenced by increased caspase activity in treated cells.

- Structure-Activity Relationship Studies : Research has explored how modifications to the bromine and hydroxy groups affect biological activity. Variants lacking these substituents exhibited reduced efficacy, highlighting the importance of these functional groups in mediating biological effects.

Q & A

Q. What are the optimal synthetic routes for methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate, and how can reaction conditions be systematically optimized?

The compound can be synthesized via a multi-step protocol involving bromination of phenolic precursors, followed by imine formation. A multicomponent approach similar to substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates () can be adapted, utilizing catalysts like EDC·HCl/HOBt for coupling reactions (as seen in amide formations, ). Optimization requires iterative adjustments of stoichiometry (e.g., 1.00 equiv. of triazine derivatives, ), solvent polarity, and temperature gradients. Yield improvements are achievable through Design of Experiments (DOE) frameworks, particularly for stabilizing N-hydroxyimino intermediates prone to decomposition.

Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?

A combination of / NMR (to confirm imine and ester functionalities, ), HPLC-MS (for purity profiling), and FT-IR (to verify hydroxyl and nitroso groups) is critical. Comparative analysis with analogs (e.g., methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate, ) reveals that NMR chemical shifts between δ 6.5–8.0 ppm are diagnostic for brominated aryl protons. Mass spectrometry with high-resolution ESI+ is recommended to distinguish isotopic patterns from bromine.

Q. What are the key physicochemical properties influencing this compound’s reactivity in solution?

The bromine atom enhances electrophilic substitution potential, while the N-hydroxyimino group contributes to redox activity. Stability studies under varying pH (1–13) and thermal conditions (25–80°C) should be conducted, referencing environmental fate analysis protocols ( ). For example, the phenolic hydroxyl group may undergo oxidation at pH > 10, requiring stabilization via buffered solutions.

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition studies?

Adopt a tiered approach:

- Step 1: Perform kinetic assays (e.g., Michaelis-Menten analysis) using purified enzymes with structural similarities to tyrosinase or cytochrome P450 (analogous to brominated arylpropanoates in ).

- Step 2: Utilize isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Step 3: Validate findings via molecular docking simulations (e.g., AutoDock Vina) using crystal structures from the PDB (e.g., 5L2D for nitroso-enzyme interactions). This aligns with ’s framework for linking experimental data to theoretical models.

Q. What methodologies address contradictions in reported biological activity data for brominated arylpropanoates?

Contradictions often stem from assay variability or impurities. A resolution strategy includes:

- Replication: Standardize bioassays (e.g., enzyme inhibition with positive controls as in ).

- Characterization: Use HPLC-MS to rule out impurities (>98% purity threshold).

- Computational Validation: Apply QSAR models to reconcile structural variations with activity trends. This approach mirrors ’s emphasis on critical analysis of prior work.

Q. How can the compound’s environmental fate and transformation products be systematically evaluated?

Follow the INCHEMBIOL project framework ( ):

- Phase 1: Measure log, water solubility, and photolytic degradation rates.

- Phase 2: Identify transformation products via LC-QTOF-MS under simulated environmental conditions (e.g., UV exposure, microbial action).

- Phase 3: Assess ecotoxicity using standardized models (e.g., Daphnia magna assays). A case study on methyl 4-bromobenzoate () demonstrates the importance of tracking debromination products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.